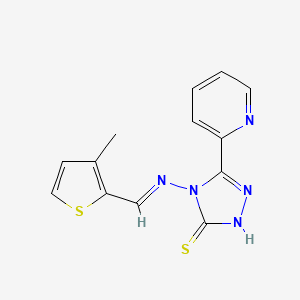
4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound features a unique structure that combines a thiophene ring, a pyridine ring, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 3-methylthiophene-2-carbaldehyde with 3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted thiophene or pyridine derivatives.
Scientific Research Applications
4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and reactivity.
Material Science: Its heterocyclic structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-one
- 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-sulfone
Uniqueness
Compared to similar compounds, 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione stands out due to its unique combination of a thiophene ring, a pyridine ring, and a triazole ring. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in medicinal chemistry, material science, and organic synthesis.
Properties
CAS No. |
613248-17-2 |
|---|---|
Molecular Formula |
C13H11N5S2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H11N5S2/c1-9-5-7-20-11(9)8-15-18-12(16-17-13(18)19)10-4-2-3-6-14-10/h2-8H,1H3,(H,17,19)/b15-8+ |
InChI Key |
WOMHHGKUEHXHFL-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
Canonical SMILES |
CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















